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Compound of Interest

Compound Name:
2-Chloro-4-

(trifluoromethyl)quinoline

Cat. No.: B1351144 Get Quote

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)quinoline (CAS: 2806-29-3)

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 2-Chloro-4-
(trifluoromethyl)quinoline, a key heterocyclic building block in modern medicinal chemistry

and organic synthesis. It details the compound's physicochemical properties, spectroscopic

data, synthesis, chemical reactivity, and applications in drug discovery, supported by

experimental protocols and graphical representations of key processes.

Physicochemical and Safety Data
2-Chloro-4-(trifluoromethyl)quinoline is a solid organic compound widely used as a synthetic

intermediate.[1] Its core properties and safety information are summarized below.

Table 1: Physicochemical Properties
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Property Value Reference

CAS Number 2806-29-3 [1][2][3][4]

Molecular Formula C₁₀H₅ClF₃N [1][2][3][4]

Molecular Weight 231.60 g/mol [1][2][5]

Appearance Solid [1][5]

Melting Point 39-42 °C [1][5]

IUPAC Name
2-chloro-4-

(trifluoromethyl)quinoline
[2]

InChI Key
FNDXRWXUIYHEDU-

UHFFFAOYSA-N
[1][2]

SMILES
C1=CC=C2C(=C1)C(=CC(=N2

)Cl)C(F)(F)F
[2]

Table 2: GHS Safety and Hazard Information

Category Information Reference

Pictogram
GHS06 (Skull and

Crossbones)
[1][5]

Signal Word Danger [1][5]

Hazard Statements

H301: Toxic if swallowed.

H319: Causes serious eye

irritation.

[1][2][5]

Precautionary Statements

P264, P270, P280,

P301+P316,

P305+P351+P338,

P337+P313, P405, P501

[2]

Hazard Class
Acute Toxicity 3 (Oral), Eye

Irritation 2
[1][2]
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Synthesis Pathway and Experimental Protocol
The synthesis of 2-Chloro-4-(trifluoromethyl)quinoline is commonly achieved through a

multi-step process starting from an appropriate aniline derivative, proceeding via a Conrad-

Limpach reaction to form a 4-hydroxyquinoline intermediate, which is subsequently chlorinated.

[6][7]
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Caption: General synthetic route for 2-Chloro-4-(trifluoromethyl)quinoline.

Experimental Protocol: Synthesis of 2-Chloro-4-
(trifluoromethyl)quinoline
Step 1: Synthesis of 4-Hydroxy-8-(trifluoromethyl)quinoline

Condense o-trifluoromethylaniline with an equimolar amount of ethyl

ethoxymethylenemalonate.[7]

Heat the mixture to initiate the condensation reaction, typically at temperatures above 100

°C, to form the anilinomethylene-malonate intermediate.[7]

Induce thermal cyclization of the intermediate by heating at a higher temperature (e.g., in a

high-boiling solvent like diphenyl ether) to yield 3-carbethoxy-4-hydroxy-8-trifluoromethyl-

quinoline.[7]
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Saponify the resulting ester using a base (e.g., NaOH) followed by acidification to produce 3-

carboxy-4-hydroxy-8-trifluoromethyl-quinoline.[7]

Decarboxylate the carboxylic acid by heating to yield the 4-hydroxy-8-

(trifluoromethyl)quinoline intermediate.

Step 2: Chlorination to 2-Chloro-4-(trifluoromethyl)quinoline

In a flask equipped with a reflux condenser and under an inert atmosphere, suspend the 4-

hydroxy-8-(trifluoromethyl)quinoline intermediate (1.0 eq) in an excess of phosphorus

oxychloride (POCl₃).[6]

Heat the reaction mixture to reflux and maintain for several hours until the reaction is

complete (monitor by TLC).

Carefully cool the reaction mixture to room temperature.

Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring to quench the

excess POCl₃.

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium

hydroxide solution) until the product precipitates.

Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.

Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexane) to obtain

pure 2-Chloro-4-(trifluoromethyl)quinoline.[7]

Chemical Reactivity and Applications
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous

FDA-approved drugs for a wide range of diseases.[8][9][10] The trifluoromethyl group often

enhances metabolic stability and binding affinity. The chlorine atom at the C2 position of 2-
Chloro-4-(trifluoromethyl)quinoline is a versatile synthetic handle, functioning as a good

leaving group for nucleophilic aromatic substitution (SNAr) and as a reactive site for transition

metal-catalyzed cross-coupling reactions.
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Caption: Major reaction pathways for 2-Chloro-4-(trifluoromethyl)quinoline.

Application in Drug Discovery: Cysteine Protease
Inhibitors
Derivatives of 2-chloroquinoline have been investigated as potential inhibitors of viral cysteine

proteases, such as the main protease (MPro) and papain-like protease (PLPro) of SARS-CoV-

2.[11] These enzymes are essential for viral replication, making them attractive drug targets.

The chloroquinoline scaffold can be functionalized to create non-peptide molecules that bind to

the active site of these proteases, potentially leading to inhibition.[11]
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Caption: Mechanism of viral inhibition by targeting essential cysteine proteases.

Experimental Protocol: Suzuki Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki coupling of 2-
Chloro-4-(trifluoromethyl)quinoline with an arylboronic acid to form a 2-aryl derivative.

To a reaction vessel (e.g., a microwave vial), add 2-Chloro-4-(trifluoromethyl)quinoline
(1.0 eq), the desired arylboronic acid (1.2–1.5 eq), a suitable base such as K₂CO₃ or Cs₂CO₃

(2.0–3.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).

Purge the vessel with an inert gas (e.g., argon or nitrogen).

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g.,

1,4-dioxane/H₂O or toluene/ethanol/H₂O).

Seal the vessel and heat the mixture. The reaction can be run under conventional heating

(e.g., 80–110 °C) or in a microwave reactor for faster reaction times.
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Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and dilute with an organic solvent

like ethyl acetate.

Wash the organic phase with water and then with brine.

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent

under reduced pressure.

Purify the crude residue by column chromatography on silica gel to isolate the 2-aryl-4-

(trifluoromethyl)quinoline product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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